molecular formula C23H32N2O3 B6042094 N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide

Cat. No.: B6042094
M. Wt: 384.5 g/mol
InChI Key: AJYOSYMNBDQLAP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a spirocyclic heptane ring, a piperidine ring, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-28-19-6-4-5-18(15-19)24-21(26)8-7-17-9-13-25(14-10-17)22(27)20-16-23(20)11-2-3-12-23/h4-6,15,17,20H,2-3,7-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOSYMNBDQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CC34CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the Spirocyclic Heptane Ring: This can be achieved through a [2+2] cycloaddition reaction.

    Introduction of the Piperidine Ring: This step may involve the use of a piperidine derivative and a coupling reagent.

    Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Formation of the Amide Bond: This final step involves the reaction of the intermediate with a suitable amine under amide-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the carbonyl group in the spirocyclic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(3-methoxyphenyl)-3-[1-(spiro[2

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic and piperidine rings may play a crucial role in binding to these targets, while the methoxyphenyl group could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]butanamide
  • N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]pentanamide

Uniqueness

The unique combination of the spirocyclic heptane ring, piperidine ring, and methoxyphenyl group distinguishes N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.

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